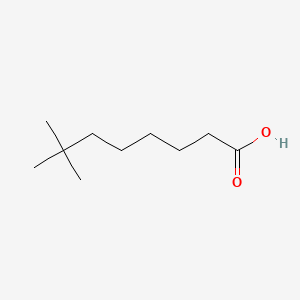
1-(6-chloropyridin-2-yl)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloropyridin-2-yl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 g/mol . This compound features a cyclopropane ring attached to a pyridine ring, which is substituted with a chlorine atom at the 6-position and a nitrile group at the 1-position of the cyclopropane ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(6-chloropyridin-2-yl)cyclopropane-1-carbonitrile typically involves the following steps:
Cyclopropanation Reaction: The cyclopropane ring can be introduced through a cyclopropanation reaction involving a suitable alkene and a carbene precursor.
Nitrile Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source.
Chloropyridine Attachment: The chloropyridine moiety can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a suitable chloropyridine derivative.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(6-Chloropyridin-2-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-(6-Chloropyridin-2-yl)cyclopropane-1-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.
Mechanism of Action
The mechanism of action of 1-(6-chloropyridin-2-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(6-Chloropyridin-2-yl)cyclopropane-1-carbonitrile can be compared with similar compounds, such as:
1-(6-chloropyridin-2-yl)cyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical properties and reactivity.
1-(6-chloropyridin-2-yl)cyclopropane-1-methanol: This compound features a hydroxyl group instead of a nitrile group, resulting in different biological and chemical behaviors.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
916176-88-0 |
|---|---|
Molecular Formula |
C9H7ClN2 |
Molecular Weight |
178.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



